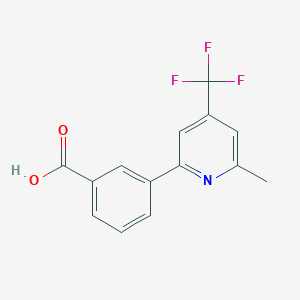
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Übersicht
Beschreibung
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will detail its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H12F3N O2, with a molecular weight of approximately 283.25 g/mol. The compound features a benzoic acid moiety substituted with a pyridine ring that contains both a methyl and a trifluoromethyl group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F3N O2 |
| Molecular Weight | 283.25 g/mol |
| Physical State | Solid |
| Melting Point | Not specified |
| Solubility | Not specified |
Pharmacological Profile
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The trifluoromethyl group can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties.
Inhibition Studies
A study examining related compounds demonstrated that modifications in the pyridine ring significantly affected their ability to inhibit specific biological targets. For instance, a structurally similar compound showed an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the pyridine and benzoic acid rings are crucial for biological activity. The presence of the trifluoromethyl group enhances interaction with biological targets, which may be attributed to increased electronegativity and steric effects.
Case Studies
- Anti-inflammatory Activity : A compound structurally similar to this compound was tested for its anti-inflammatory effects in animal models. Results suggested significant reduction in inflammation markers when administered in therapeutic doses.
- Antidiabetic Properties : Research into derivatives of this compound has indicated potential antidiabetic activity, with some analogs exhibiting promising results in glucose tolerance tests .
Eigenschaften
IUPAC Name |
3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMOMSTHKFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















